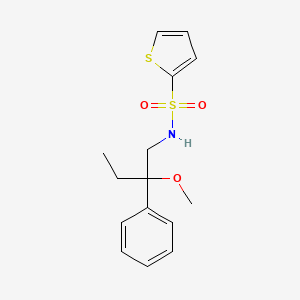

N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-3-15(19-2,13-8-5-4-6-9-13)12-16-21(17,18)14-10-7-11-20-14/h4-11,16H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOOZFLHZWAUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC=CS1)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-sulfonyl chloride with N-(2-methoxy-2-phenylbutyl)amine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives .

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or ion channels, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Propargyl derivatives (e.g., 9a) show moderate yields (49.2%), while brominated analogs (e.g., 9 in ) achieve higher yields (81%), likely due to enhanced reaction stability .

- Physical State: Bulky substituents (e.g., cyclohexanone in ) favor solid-state formation, whereas smaller groups (e.g., propargyl) result in liquids .

Key Observations :

Physicochemical Properties

Substituents significantly impact solubility, melting points, and lipophilicity:

Key Observations :

- Methoxy Groups: The methoxy group in N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide may improve solubility compared to non-polar analogs (e.g., 3j in ) .

Biological Activity

N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group, which is known for enhancing biological activity through various mechanisms. The methoxy and phenylbutyl substituents contribute to its lipophilicity and potential interaction with biological targets.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrase (CA) enzymes, particularly human carbonic anhydrase II (hCA II). Studies have shown that thiophene-2-sulfonamides can exhibit nanomolar potency against hCA II, making them promising candidates for therapeutic applications such as ocular hypotensive agents .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. This activity may be attributed to its ability to disrupt microbial metabolism or cell wall synthesis.

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For example, flow cytometry analyses have demonstrated increased apoptotic cell populations when treated with related sulfonamide derivatives, suggesting potential anticancer applications .

Table 1: Biological Activities of this compound

Case Studies

- Carbonic Anhydrase Inhibition : A series of thiophene-2-sulfonamides were synthesized and tested for their inhibitory effects on hCA II. The results indicated that modifications to the thiophene ring significantly influenced potency, with some derivatives achieving IC50 values in the low nanomolar range .

- Anticancer Activity : In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with related sulfonamide compounds led to a dose-dependent increase in apoptosis. The mechanism involved mitochondrial pathways, suggesting that these compounds could be further explored as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide, and what critical intermediates are involved?

- Methodological Answer: The synthesis involves reacting 2-methoxy-2-phenylbutylamine with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N in anhydrous DCM) to form the sulfonamide bond. Key intermediates include the amine precursor and the sulfonyl chloride derivative. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structure, while HPLC (≥95% purity) ensures batch consistency. X-ray crystallography provides stereochemical assignment, as seen in bromodomain inhibitor studies . IR spectroscopy validates functional groups like sulfonamide (-SO₂NH-) and methoxy (-OCH₃) .

Q. What are best practices for handling and storing this compound to prevent degradation?

- Methodological Answer: Store lyophilized material at -20°C under argon with desiccant. For solutions, use anhydrous DMSO (sealed under N₂, ≤-80°C). Monitor stability via UPLC-UV to track degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize enzyme inhibitory activity?

- Methodological Answer: Systematically substitute the phenylbutyl moiety (e.g., methoxy positions, alkyl chain length) and test via enzymatic assays (e.g., urease inhibition via Berthelot method). Computational docking (AutoDock Vina) against targets like BRD4 bromodomains guides modifications. Validate with dose-response curves (IC₅₀) and co-crystallization .

Q. What experimental strategies resolve discrepancies in biological activity across cellular models?

- Methodological Answer: Cross-validate using isogenic cell lines and primary cells. Employ orthogonal assays (Western blotting for target engagement, cell viability assays). Control compound variability via quantitative NMR and LC-MS purity checks .

Q. Which in silico approaches predict metabolic stability and drug-drug interactions?

- Methodological Answer: Simulate cytochrome P450 metabolism with CypReact. Estimate pharmacokinetics (t₁/₂, CL) via GastroPlus™ using LogP ≈ 2.8 and PSA ≈ 90 Ų. Assess drug-drug interaction risks with DDI Predict™ and CYP inhibition assays .

Q. How can the mechanism of action be elucidated if phenotypic screens show conflicts?

- Methodological Answer: Use chemoproteomics (activity-based protein profiling) to map direct targets. Validate with CRISPR-Cas9 knockouts. Thermal shift assays (TSA) quantify binding, and single-cell RNA sequencing reveals pathway perturbations .

Methodological Notes

- Synthesis Optimization: Adjust reaction time, temperature, and solvent polarity (e.g., DMF vs. DCM) to improve yield .

- Biological Assays: Include positive controls (e.g., known bromodomain inhibitors for BRD4 studies) and validate with orthogonal readouts .

- Data Contradictions: Use meta-analysis tools (e.g., Forest plots) to identify confounding variables like serum concentration in cell culture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.